molecular formula C7H6BrNO2 B018961 4-Amino-2-bromobenzoic acid CAS No. 2486-52-4

4-Amino-2-bromobenzoic acid

Cat. No.: B018961
CAS No.: 2486-52-4
M. Wt: 216.03 g/mol
InChI Key: AQBXIOGPHBWBFP-UHFFFAOYSA-N
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Description

Palmitoylisopropylamide is a synthetic analog of palmitoyl ethanolamide, a naturally occurring fatty acid amide. It is known for its potential biological activities, particularly in modulating the endocannabinoid system. The compound has the molecular formula C₁₉H₃₉NO and a molecular weight of 297.52 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitoylisopropylamide can be synthesized through the reaction of palmitic acid with isopropylamine. The process typically involves the activation of palmitic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate. This intermediate then reacts with isopropylamine to yield palmitoylisopropylamide. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions .

Industrial Production Methods

Industrial production of palmitoylisopropylamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the molar ratios of reactants. Purification is typically achieved through recrystallization or chromatographic techniques to ensure high purity suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Palmitoylisopropylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Palmitoylisopropylamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Palmitoyl ethanolamide: A naturally occurring fatty acid amide with similar biological activities.

    Oleoylethanolamide: Another fatty acid amide with anti-inflammatory and appetite-regulating properties.

    Stearoylethanolamide: Known for its neuroprotective effects

Uniqueness

Palmitoylisopropylamide is unique due to its synthetic nature and specific structural modifications, which confer distinct biological properties. Unlike its natural analogs, it does not bind appreciably to cannabinoid receptors but still modulates the endocannabinoid system by inhibiting FAAH .

Properties

IUPAC Name

4-amino-2-bromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBXIOGPHBWBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20315300
Record name 4-Amino-2-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20315300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2486-52-4
Record name 2486-52-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293902
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Record name 4-Amino-2-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20315300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-Bromobenzenoic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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